Methyl 4-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzoate
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Overview
Description
METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE is a complex organic compound that features a dibenzofuran moiety Dibenzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common synthetic route starts with the preparation of the dibenzofuran core, followed by the introduction of the acetylamino and benzoate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-TETRAHYDRO-DIBENZOFURAN-2-OL: A related compound with similar structural features.
N-(8-METHYL-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-2-THIOPHENESULFONAMIDE: Another compound with a dibenzofuran core.
Uniqueness
METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 4-[[2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21NO5/c1-26-22(25)14-6-8-15(9-7-14)23-21(24)13-27-16-10-11-20-18(12-16)17-4-2-3-5-19(17)28-20/h6-12H,2-5,13H2,1H3,(H,23,24) |
InChI Key |
NZFCNPQWKRWEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4 |
Origin of Product |
United States |
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